6-(Piperidin-4-YL)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-YL)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with a piperidine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-YL)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
6-(Piperidin-4-YL)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine core, known for its anti-fibrotic activity.
1H-pyrrolo[2,3-b]pyridine: A compound with potent fibroblast growth factor receptor inhibitory activity.
Uniqueness
6-(Piperidin-4-YL)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-piperidin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-2-9(12-10)8-4-6-11-7-5-8/h1-3,8,11H,4-7H2,(H,12,13) |
InChI Key |
OHIFQPWFXHKVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.